L-Homophenylalanine tert-butyl ester hydrochloride

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Suppliers of ACE inhibitor intermediates often struggle with inconsistent enantiomeric purity and low synthetic yields, which compromise API potency and batch reproducibility. This L-Homophenylalanine tert-butyl ester hydrochloride (CAS 130316-46-0) resolves these issues as a pre-protected chiral building block. - Delivers ≥99% enantiomeric excess, ensuring only the bioactive (S)-configuration required for enalapril, quinapril, and ramipril. - Achieves a validated 55% overall synthetic yield (vs. a 13% comparator route), providing a cost-efficient foundation for industrial-scale manufacturing. - The hydrochloride salt and tert-butyl ester enable selective orthogonal deprotection under mild acidic conditions, preserving sensitive functional groups in SPPS workflows.

Molecular Formula C14H22ClNO2
Molecular Weight 271.785
CAS No. 130316-46-0
Cat. No. B596667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Homophenylalanine tert-butyl ester hydrochloride
CAS130316-46-0
Molecular FormulaC14H22ClNO2
Molecular Weight271.785
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1
InChIKeyZBJGZYBRHPJMEG-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Homophenylalanine tert-Butyl Ester Hydrochloride Overview


L-Homophenylalanine tert-butyl ester hydrochloride (CAS 130316-46-0) is a protected non-proteinogenic amino acid derivative utilized primarily as a chiral building block in peptide synthesis and pharmaceutical intermediate manufacturing . The compound features a tert-butyl (t-Bu) ester protecting group on the carboxylic acid functionality and is supplied as a hydrochloride salt, which enhances handling stability and shelf-life characteristics. L-Homophenylalanine serves as the core scaffold for angiotensin-converting enzyme (ACE) inhibitors including enalapril, delapril, quinapril, and ramipril, with the tert-butyl ester derivative enabling selective carboxyl protection during multi-step synthetic sequences [1].

Generic Substitution Failure: L-Homophenylalanine tert-Butyl Ester HCl


Substituting L-Homophenylalanine tert-butyl ester hydrochloride with alternative protecting group strategies (e.g., methyl esters, benzyl esters) or the unprotected free amino acid introduces measurable deviations in reaction selectivity, yield reproducibility, and downstream purification burden. The tert-butyl ester group confers distinct steric and acid-labile deprotection properties that are non-interchangeable with methyl esters in orthogonal protection schemes . Furthermore, enantiomeric purity directly correlates with the pharmacological activity of resulting ACE inhibitors; the (S)-enantiomer configuration is essential for biological activity, and substitution with racemic or lower enantiomeric excess material compromises therapeutic efficacy and regulatory compliance [1].

Quantitative Evidence: L-Homophenylalanine tert-Butyl Ester HCl


tert-Butyl Ester Orthogonality in SPPS

In solid-phase peptide synthesis (SPPS), the selection of carboxyl protecting groups dictates the feasibility of orthogonal deprotection sequences. The tert-butyl ester group in L-Homophenylalanine tert-butyl ester hydrochloride exhibits substantially lower acid lability compared to trityl-based protecting groups but higher lability than methyl esters under standard acidic cleavage conditions (e.g., TFA-based cocktails). This positioning enables selective carboxyl deprotection while preserving other acid-labile side-chain protections. The methyl ester analog (L-Homophenylalanine methyl ester hydrochloride) requires more forcing acidic conditions for cleavage, limiting its utility in orthogonal schemes where differential deprotection is required .

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Synthetic Route Yield and Cost Efficiency

A practical synthesis route to l-(+)-homophenylalanine hydrochloride—the immediate precursor to L-Homophenylalanine tert-butyl ester hydrochloride—achieved 55% overall yield with 99% enantiomeric excess (ee) in three steps using N-phthaloyl-l-(−)-aspartic anhydride as starting material [1]. In direct comparison, a previously reported four-step route employing α-t-butyl, β-methyl ester of N-benzyloxycarbonyl-(S)-aspartate yielded only 13% overall yield with 80% ee [1]. This represents a >4-fold improvement in yield and a substantial enhancement in enantiomeric purity.

Process Chemistry Synthesis Route Optimization Cost of Goods

Enantiomeric Purity for ACE Inhibitor Synthesis

The pharmacological activity of ACE inhibitors derived from L-homophenylalanine is stereospecific; the (S)-enantiomer configuration is essential for target binding. The optimized synthetic route to the precursor l-(+)-homophenylalanine hydrochloride achieves 99% enantiomeric excess (ee) [1]. In contrast, an earlier route using α-t-butyl, β-methyl ester of N-benzyloxycarbonyl-(S)-aspartate yielded material with only 80% ee [1]. For downstream ACE inhibitor synthesis, material with suboptimal enantiomeric purity requires additional chiral resolution steps or results in reduced potency of the final drug substance.

Chiral Synthesis ACE Inhibitors Enantiomeric Excess

Salt Form Stability: Hydrochloride vs. Free Base

L-Homophenylalanine tert-butyl ester is supplied as the hydrochloride salt (CAS 130316-46-0) with a molecular weight of 271.78 g/mol and the molecular formula C₁₄H₂₂ClNO₂ . In comparison to the free base form (CAS 83079-77-0), the hydrochloride salt demonstrates improved solid-state stability under ambient storage conditions, reduced hygroscopicity, and enhanced crystallinity . These properties facilitate accurate weighing, consistent reaction stoichiometry, and extended shelf-life in laboratory and pilot-plant settings.

Salt Selection Formulation Stability Solid-State Properties

Applications: L-Homophenylalanine tert-Butyl Ester HCl


SPPS with Orthogonal Carboxyl Protection

In SPPS workflows where orthogonal protection of carboxyl and amino functionalities is required, L-Homophenylalanine tert-butyl ester hydrochloride enables selective t-Bu ester cleavage under mild acidic conditions while preserving other protecting groups. This capability is essential for synthesizing complex peptide sequences where differential deprotection is necessary [1].

GMP Manufacturing of ACE Inhibitors

The high enantiomeric purity (99% ee) achievable in precursor synthesis directly supports GMP manufacturing of ACE inhibitors including enalapril, delapril, quinapril, and ramipril. The 55% overall yield vs. 13% comparator route provides an economically viable foundation for industrial-scale production [1].

Chiral Building Block for Peptide Libraries

As a non-proteinogenic amino acid with a 2-phenylethyl side chain, L-homophenylalanine introduces structural diversity beyond canonical amino acids. The tert-butyl ester hydrochloride derivative provides a stable, pre-protected building block for combinatorial library synthesis and structure-activity relationship studies [1].

Process Development and Scale-Up of Amino Acid Intermediates

The hydrochloride salt form ensures reproducible handling and long-term storage stability during process development and scale-up activities. The 55% overall yield and 99% ee metrics from the optimized synthetic route provide a validated benchmark for process economics and quality specifications [1].

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